molecular formula C25H28O7 B066065 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol CAS No. 176650-92-3

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Cat. No.: B066065
CAS No.: 176650-92-3
M. Wt: 440.5 g/mol
InChI Key: TWHQMXZJXJJPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: is an organic compound with the molecular formula C25H28O7 and a molecular weight of 440.49 g/mol . It is characterized by the presence of multiple methoxy groups and benzyloxy linkages, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol typically involves the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents under controlled conditions. The reaction often requires the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is unique due to its multiple methoxy and benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHQMXZJXJJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578208
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176650-92-3
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 3
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 4
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 5
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 6
Reactant of Route 6
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.